molecular formula C12H17NO B14174896 {2-[(E)-(Butylimino)methyl]phenyl}methanol CAS No. 922525-33-5

{2-[(E)-(Butylimino)methyl]phenyl}methanol

Cat. No.: B14174896
CAS No.: 922525-33-5
M. Wt: 191.27 g/mol
InChI Key: SGKSJOCKHZUBEZ-UHFFFAOYSA-N
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Description

{2-[(E)-(Butylimino)methyl]phenyl}methanol is an organic compound characterized by the presence of a butylimino group attached to a phenylmethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(E)-(Butylimino)methyl]phenyl}methanol typically involves the reaction of 2-formylphenylmethanol with butylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the formation of the imine bond. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include the use of larger reaction vessels, continuous flow reactors, and process optimization to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

{2-[(E)-(Butylimino)methyl]phenyl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imine bond can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of 2-[(E)-(Butylimino)methyl]benzaldehyde.

    Reduction: Formation of 2-[(Butylamino)methyl]phenylmethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

{2-[(E)-(Butylimino)methyl]phenyl}methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {2-[(E)-(Butylimino)methyl]phenyl}methanol involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(E)-(Ethylimino)methyl]phenyl}methanol
  • {2-[(E)-(Propylimino)methyl]phenyl}methanol
  • {2-[(E)-(Hexylimino)methyl]phenyl}methanol

Uniqueness

{2-[(E)-(Butylimino)methyl]phenyl}methanol is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The length and structure of the alkyl chain can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from similar compounds with different alkyl groups.

Properties

CAS No.

922525-33-5

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[2-(butyliminomethyl)phenyl]methanol

InChI

InChI=1S/C12H17NO/c1-2-3-8-13-9-11-6-4-5-7-12(11)10-14/h4-7,9,14H,2-3,8,10H2,1H3

InChI Key

SGKSJOCKHZUBEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN=CC1=CC=CC=C1CO

Origin of Product

United States

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